molecular formula C17H29N2O5P B12825571 [2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate

[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate

Cat. No.: B12825571
M. Wt: 372.4 g/mol
InChI Key: MRUSUGVVWGNKFE-UHFFFAOYSA-N
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Description

[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate: is a complex organic compound that features both amino and phosphate functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate typically involves multiple steps. One common method includes the reaction of 3-octylaniline with a suitable acylating agent to form an intermediate product. This intermediate is then reacted with dihydrogen phosphate under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

    Substitution: The amino and phosphate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Hydroxylated products.

    Substitution: Compounds with new functional groups replacing the original amino or phosphate groups.

Scientific Research Applications

Chemistry: In chemistry, [2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies. It can be used to probe enzyme activities and protein interactions.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of [2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to undergo multiple types of chemical reactions also contributes to its versatility in biological systems.

Comparison with Similar Compounds

  • [2-Amino-3-(3-hexylanilino)-3-oxopropyl] dihydrogen phosphate
  • [2-Amino-3-(3-decylanilino)-3-oxopropyl] dihydrogen phosphate
  • [2-Amino-3-(3-dodecylanilino)-3-oxopropyl] dihydrogen phosphate

Comparison: Compared to its similar compounds, [2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate has a unique balance of hydrophobic and hydrophilic properties due to its octyl group. This balance enhances its solubility and reactivity, making it more versatile in various applications. The length of the alkyl chain in similar compounds can affect their physical and chemical properties, such as solubility and reactivity.

Properties

IUPAC Name

[2-amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N2O5P/c1-2-3-4-5-6-7-9-14-10-8-11-15(12-14)19-17(20)16(18)13-24-25(21,22)23/h8,10-12,16H,2-7,9,13,18H2,1H3,(H,19,20)(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUSUGVVWGNKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=CC=C1)NC(=O)C(COP(=O)(O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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